molecular formula C8H8FNO2 B12976554 Methyl 2-(5-fluoropyridin-3-yl)acetate

Methyl 2-(5-fluoropyridin-3-yl)acetate

Cat. No.: B12976554
M. Wt: 169.15 g/mol
InChI Key: UNBASLVPXADCSX-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of fluoropyridines These compounds are characterized by the presence of a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoropyridin-3-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halogen) on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(5-fluoropyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzymatic activity or receptor binding, making it useful in various applications .

Comparison with Similar Compounds

  • Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
  • Methyl 2-(6-fluoropyridin-2-yl)acetate
  • Methyl 2-(5-chloropyridin-3-yl)acetate

Comparison: Methyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring. This specific positioning can influence the compound’s reactivity and properties compared to its analogs with different substituents or substitution patterns .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 2-(5-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3

InChI Key

UNBASLVPXADCSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)F

Origin of Product

United States

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